molecular formula C7H9ClN2 B11818101 (3-Chloro-6-methylpyridin-2-YL)methanamine

(3-Chloro-6-methylpyridin-2-YL)methanamine

Cat. No.: B11818101
M. Wt: 156.61 g/mol
InChI Key: GYRBTEDHCQLTLL-UHFFFAOYSA-N
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Description

(3-Chloro-6-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-methylpyridin-2-yl)methanamine typically involves the chlorination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The industrial methods also focus on minimizing waste and optimizing the use of raw materials .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

(3-Chloro-6-methylpyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3-Chloro-6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-6-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(3-chloro-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4,9H2,1H3

InChI Key

GYRBTEDHCQLTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CN

Origin of Product

United States

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